molecular formula C10H11Cl2OP B14491007 (2-Phenylbut-1-en-1-yl)phosphonic dichloride CAS No. 64199-17-3

(2-Phenylbut-1-en-1-yl)phosphonic dichloride

Cat. No.: B14491007
CAS No.: 64199-17-3
M. Wt: 249.07 g/mol
InChI Key: NFYPTHRTVSSNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylbut-1-en-1-yl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a phenyl-substituted butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylbut-1-en-1-yl)phosphonic dichloride typically involves the reaction of a phenyl-substituted butenyl precursor with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

C6H5CH2CH=CH2+PCl3C6H5CH2CH=CHPCl2\text{C}_6\text{H}_5\text{CH}_2\text{CH}=\text{CH}_2 + \text{PCl}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}=\text{CH}\text{PCl}_2 C6​H5​CH2​CH=CH2​+PCl3​→C6​H5​CH2​CH=CHPCl2​

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of automated reactors and stringent quality control measures ensures the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylbut-1-en-1-yl)phosphonic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the dichloride group to other functional groups.

    Substitution: The dichloride groups can be substituted with nucleophiles to form phosphonate esters or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Phosphonic acids and their esters.

    Reduction: Phosphine derivatives.

    Substitution: Phosphonate esters and related compounds.

Scientific Research Applications

(2-Phenylbut-1-en-1-yl)phosphonic dichloride has diverse applications in scientific research:

    Medicine: Investigated for its role in the development of novel pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Phenylbut-1-en-1-yl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonate esters or other derivatives. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or polymer modification in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic dichloride: Lacks the butenyl chain, making it less versatile in certain synthetic applications.

    Butylphosphonic dichloride: Lacks the phenyl group, affecting its reactivity and applications.

    Vinylphosphonic dichloride: Contains a vinyl group instead of a phenyl-substituted butenyl chain, leading to different reactivity patterns.

Uniqueness

(2-Phenylbut-1-en-1-yl)phosphonic dichloride is unique due to the combination of the phenyl and butenyl groups, which confer specific reactivity and versatility in various chemical transformations and applications.

Properties

CAS No.

64199-17-3

Molecular Formula

C10H11Cl2OP

Molecular Weight

249.07 g/mol

IUPAC Name

1-dichlorophosphorylbut-1-en-2-ylbenzene

InChI

InChI=1S/C10H11Cl2OP/c1-2-9(8-14(11,12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3

InChI Key

NFYPTHRTVSSNOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CP(=O)(Cl)Cl)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.